molecular formula C7H13ClN4O B2564239 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride CAS No. 1864003-30-4

3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride

Cat. No.: B2564239
CAS No.: 1864003-30-4
M. Wt: 204.66
InChI Key: QDQDBJHFAVCMDA-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride is a chemical compound with the molecular formula C7H13ClN4O and a molecular weight of 204.66 g/mol . This compound features a pyrrolidine ring, a triazole ring, and a methoxy group, making it a versatile molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

Scientific Research Applications

3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride is unique due to its specific combination of a pyrrolidine ring, a triazole ring, and a methoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c1-12-5-2-6(8-3-5)7-9-4-10-11-7;/h4-6,8H,2-3H2,1H3,(H,9,10,11);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQDBJHFAVCMDA-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)C2=NC=NN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](NC1)C2=NC=NN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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